

electrophilic aromatic substitution reactions of 3-Fluorobenzoic acid

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Compound of Interest

Compound Name: 3-Fluorobenzoic Acid

Cat. No.: B117668

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An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of **3-Fluorobenzoic Acid**

Introduction: Reactivity and Regioselectivity

3-Fluorobenzoic acid is an aromatic carboxylic acid that presents a compelling case study in electrophilic aromatic substitution (EAS) due to the competing directing effects of its two substituents.^{[1][2][3]} The reactivity of the benzene ring and the position of substitution by an incoming electrophile are dictated by the electronic properties of the fluoro (-F) and carboxylic acid (-COOH) groups.

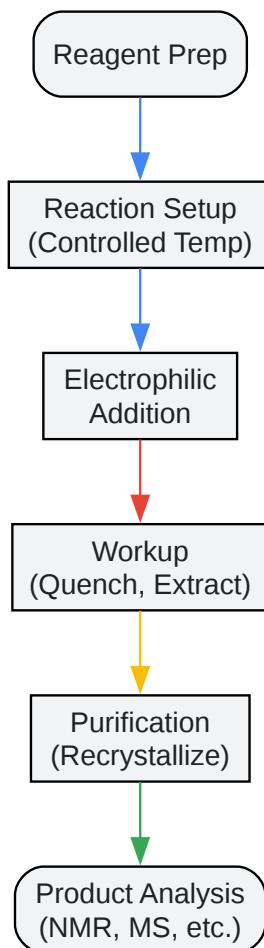
- Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring significantly less nucleophilic and thus less reactive towards electrophiles.^{[4][5][6]} The deactivation is most pronounced at the ortho and para positions, making the meta position (C5) the least deactivated and the preferred site of substitution if this group were acting alone.
- Fluorine Group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R).^{[7][8]} This resonance effect stabilizes the cationic intermediate (the sigma complex or arenium ion) when the attack occurs at the ortho and para positions (C2, C4, C6).^[7] Consequently, fluorine is considered a deactivating but ortho, para-directing group.

The reaction's regioselectivity is therefore determined by the interplay of these opposing effects. The powerful deactivating nature of the carboxyl group means that forcing conditions are often necessary for substitution to occur. The final substitution pattern reveals which directing effect is dominant.

Caption: Competing directing effects on the **3-fluorobenzoic acid** ring.

Nitration

Nitration is a canonical electrophilic aromatic substitution reaction. For **3-fluorobenzoic acid**, the reaction proceeds with high regioselectivity, indicating a dominant directing effect. Experimental evidence shows that nitration with a mixture of nitric and sulfuric acids primarily yields 3-fluoro-4-nitrobenzoic acid.^[9] This outcome demonstrates that the para-directing effect of the fluorine atom at C3 overcomes the meta-directing influence of the carboxylic acid group at C1, leading to substitution at the C4 position. The C4 position is para to the fluorine and ortho to the carboxyl group.



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